ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 2-[[2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)18-7-5-6-8-19(18)26-21(29)14-34-25-27-20-9-10-33-22(20)23(30)28(25)17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZELANJWSZPFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to reduce costs and improve scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate:
Antimicrobial Properties
-
Antibacterial Activity :
- Exhibits effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
- Minimum inhibitory concentrations (MICs) as low as 8 µg/mL have been reported against resistant strains.
-
Antifungal Activity :
- Demonstrates antifungal effects against drug-resistant strains of Candida, with some derivatives showing higher efficacy than traditional antifungals like fluconazole.
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds related to this compound:
- Study on Antitumor Activity : Research has shown that derivatives exhibit significant antitumor activity in various cancer cell lines (Al-Suwaidan et al., 2016; Mohamed et al., 2016).
- Anticonvulsant Properties : Compounds derived from similar structures have been evaluated for anticonvulsant effects (El-Helby & Wahab, 2003).
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against Staphylococcus aureus and Enterococcus faecium with MICs as low as 8 µg/mL |
| Antifungal | Effective against drug-resistant Candida strains |
| Antitumor | Significant activity observed in various cancer cell lines |
| Anticonvulsant | Demonstrated anticonvulsant effects in experimental models |
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can be compared with similar compounds such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities and applications.
Sulfanyl-acetyl derivatives: Compounds with similar sulfanyl-acetyl groups may exhibit comparable reactivity and properties.
Benzoate esters: These esters have similar ester functional groups, which can influence their solubility and stability.
The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl and acetamido groups enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 480.6 g/mol.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 480.6 g/mol |
| CAS Number | 877653-77-5 |
Antimicrobial Activity
Research conducted on similar thienopyrimidine derivatives indicates that compounds with a thienopyrimidine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with amido or imino side chains demonstrate potent antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they are effective in inhibiting microbial growth .
Anticancer Potential
The compound's structure suggests potential anticancer activity. A study focused on the screening of drug libraries identified novel compounds with similar structural motifs that inhibited cancer cell proliferation effectively. These findings underscore the importance of the thienopyrimidine core in developing anticancer agents .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth .
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications at specific positions enhanced their antimicrobial potency significantly .
- Anticancer Screening : In a multicellular spheroid model, compounds structurally related to this compound were screened for anticancer activity. The study revealed promising candidates that exhibited substantial growth inhibition in various cancer cell lines .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
